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Compound of Interest

Compound Name: Cy5-dATP

Cat. No.: B12392867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent nucleotide analog,

Cyanine 5-deoxyadenosine triphosphate (Cy5-dATP). It details its core spectral properties,

provides in-depth experimental protocols for its use in common molecular biology applications,

and illustrates key experimental workflows.

Core Properties of Cy5-dATP
Cy5-dATP is a fluorescently labeled deoxyadenosine triphosphate analog that can be

enzymatically incorporated into DNA. It is widely utilized for non-radioactive DNA labeling in a

variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH),

and microarray analysis.[1][2][3][4][5] The Cy5 dye, a member of the cyanine family, is a bright

and photostable fluorophore that emits in the far-red region of the spectrum.

Spectral Properties
The key spectral characteristics of Cy5-dATP are summarized in the table below. These

properties make it compatible with common excitation sources, such as the 633 nm HeNe laser

or 647 nm krypton-argon laser lines, and standard red fluorescence detection channels.
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Property Value Reference

Excitation Maximum (λex) 646 - 651 nm

Emission Maximum (λem) 664 - 670 nm

Molar Extinction Coefficient (ε) 250,000 cm-1M-1

Quantum Yield (Φ) 0.27

Molecular Weight ~1182.05 g/mol

Experimental Protocols
Cy5-dATP can be incorporated into DNA using various enzymatic methods. Below are detailed

protocols for some of the most common applications.

PCR-Based DNA Probe Labeling
This protocol describes the generation of Cy5-labeled DNA probes using the Polymerase Chain

Reaction (PCR).

Materials:

DNA template

Forward and reverse primers

Taq DNA polymerase or a high-fidelity polymerase blend

10x PCR buffer

dNTP mix (dGTP, dCTP, dTTP)

Cy5-dATP solution (e.g., 1 mM)

Nuclease-free water

PCR tubes
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Thermocycler

(Optional) DNA purification kit

Procedure:

Prepare a PCR Master Mix: On ice, prepare a master mix containing all components except

the template DNA and Cy5-dATP. For a typical 50 µL reaction, the final concentrations

should be:

1x PCR buffer

200 µM each of dGTP, dCTP, dTTP

A specific ratio of dTTP to Cy5-dATP (e.g., a 1:1 or 1:2 ratio is a good starting point, such

as 100 µM dTTP and 100 µM or 200 µM Cy5-dATP). The optimal ratio may need to be

determined empirically.

0.2-0.5 µM of each primer

1.25 units of Taq polymerase

Add Template and Cy5-dATP: Add the template DNA (1-10 ng) and the appropriate volume

of Cy5-dATP to the individual PCR tubes.

Add Master Mix: Aliquot the master mix into the PCR tubes containing the template and Cy5-
dATP.

Perform PCR: Place the tubes in a thermocycler and run a suitable PCR program. A typical

program would be:

Initial denaturation: 95°C for 2-5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (primer-dependent)
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Extension: 72°C for 1 minute per kb of amplicon length

Final extension: 72°C for 5-10 minutes

Analyze and Purify: (Optional) Run a small aliquot of the PCR product on an agarose gel to

verify amplification. The labeled product can be purified using a PCR clean-up kit to remove

unincorporated nucleotides.

Reaction Setup

Amplification

Post-PCR
Prepare Master Mix

(Buffer, dNTPs, Primers, Polymerase)

Perform PCR in ThermocyclerAdd DNA Template

Add Cy5-dATP

Agarose Gel Electrophoresis
(Verification)

Optional

Purify Labeled Probe
(e.g., Spin Column)

Click to download full resolution via product page

PCR Labeling Workflow with Cy5-dATP.

Fluorescence In Situ Hybridization (FISH)
This protocol outlines the use of a Cy5-labeled DNA probe for FISH on fixed cells or

chromosome spreads.

Materials:

Slides with fixed cells or metaphase chromosome spreads

Cy5-labeled DNA probe

Hybridization buffer (e.g., containing formamide, dextran sulfate, and SSC)

Wash buffers (e.g., SSC solutions of varying concentrations)
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Coverslips

Rubber cement or sealant

Water bath or incubator

Fluorescence microscope with appropriate filters for Cy5

Procedure:

Probe Preparation: Dilute the purified Cy5-labeled DNA probe in hybridization buffer to the

desired final concentration (e.g., 1-10 ng/µL).

Denaturation:

Probe: Denature the probe mixture at 70-75°C for 5-10 minutes, then immediately place it

on ice to prevent re-annealing.

Sample: Denature the DNA on the slide by immersing it in a denaturing solution (e.g., 70%

formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol

series (70%, 85%, 100%) and air drying.

Hybridization:

Apply the denatured probe mixture to the denatured area on the slide.

Cover with a coverslip, avoiding air bubbles.

Seal the edges of the coverslip with rubber cement.

Incubate the slide in a humidified chamber at 37°C overnight.

Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash the slide in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL or

similar detergent) at an elevated temperature (e.g., 72°C) to remove non-specifically
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bound probe.

Perform a series of washes in buffers of decreasing stringency (e.g., 2x SSC with 0.1%

IGEPAL, then 2x SSC) at room temperature.

Counterstaining and Mounting:

Counterstain the nuclei with a DNA stain such as DAPI.

Mount the slide with an anti-fade mounting medium.

Imaging: Visualize the slides using a fluorescence microscope equipped with filter sets

appropriate for DAPI and Cy5.
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Fluorescence In Situ Hybridization (FISH) Workflow.

Microarray Analysis
This protocol describes the labeling of cDNA with Cy5-dATP for use in two-color microarray

experiments.

Materials:
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Total RNA or mRNA sample

Oligo(dT) or random primers

Reverse transcriptase

5x Reaction buffer

dNTP mix (low dATP concentration)

Cy5-dATP

RNase H

cDNA purification kit

Microarray slides

Hybridization station or chamber

Procedure:

Reverse Transcription:

In a reaction tube, combine the RNA sample with oligo(dT) or random primers. Heat to 65-

70°C for 5 minutes to denature, then chill on ice.

Prepare a master mix containing 5x reaction buffer, DTT, and a dNTP mix with a reduced

concentration of dATP.

Add the master mix, Cy5-dATP, and reverse transcriptase to the RNA/primer mix.

Incubate at 42°C for 1-2 hours to synthesize the Cy5-labeled first-strand cDNA.

RNA Degradation: Add RNase H to the reaction and incubate at 37°C for 20 minutes to

degrade the original RNA template.

Purification: Purify the labeled cDNA using a specialized cDNA clean-up kit to remove

unincorporated Cy5-dATP and other reaction components.
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Quantification: Measure the concentration of the cDNA and the incorporated Cy5 dye using a

spectrophotometer (e.g., NanoDrop).

Hybridization:

Combine the Cy5-labeled sample with a Cy3-labeled reference sample.

Add hybridization buffer and apply the mixture to the microarray slide.

Hybridize overnight in a hybridization chamber, typically at 42°C or 65°C depending on the

buffer composition.

Washing and Scanning:

Wash the microarray slide to remove non-specifically bound probes.

Dry the slide by centrifugation.

Scan the microarray using a scanner with lasers and filters appropriate for Cy3 and Cy5.

Conclusion
Cy5-dATP is a versatile and robust tool for the fluorescent labeling of DNA. Its bright, far-red

fluorescence and compatibility with standard enzymatic labeling techniques make it a valuable

reagent for a wide range of applications in molecular biology and genomics research. The

protocols provided in this guide offer a starting point for the successful use of Cy5-dATP in

PCR, FISH, and microarray experiments. Researchers should note that optimization of specific

reaction conditions may be necessary to achieve the best results for their particular

experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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